molecular formula C8H6ClN B11919460 4-Chloro-3H-indole CAS No. 740058-59-7

4-Chloro-3H-indole

Cat. No.: B11919460
CAS No.: 740058-59-7
M. Wt: 151.59 g/mol
InChI Key: NPBQYKYHAYBCAU-UHFFFAOYSA-N
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Description

4-Chloro-3H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds. The addition of a chlorine atom at the 4th position of the indole ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound, known for its wide range of biological activities.

    4-Bromo-3H-indole: Similar to 4-Chloro-3H-indole but with a bromine atom instead of chlorine.

    4-Fluoro-3H-indole: Contains a fluorine atom at the 4th position.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the chlorine atom can influence the compound’s biological activity, potentially enhancing its efficacy in various applications .

Properties

CAS No.

740058-59-7

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

4-chloro-3H-indole

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,5H,4H2

InChI Key

NPBQYKYHAYBCAU-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C(=CC=C2)Cl

Origin of Product

United States

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